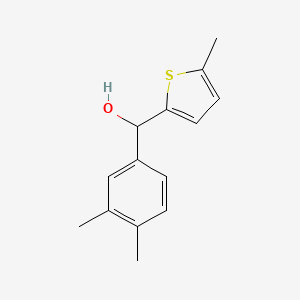(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol
CAS No.:
Cat. No.: VC13401285
Molecular Formula: C14H16OS
Molecular Weight: 232.34 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H16OS |
|---|---|
| Molecular Weight | 232.34 g/mol |
| IUPAC Name | (3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol |
| Standard InChI | InChI=1S/C14H16OS/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 |
| Standard InChI Key | OSYDZSLCPMASRF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C |
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name is (3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol, with a canonical SMILES representation of CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C . Its stereochemistry arises from the chiral center at the hydroxymethylene carbon, enabling enantiomeric resolution for asymmetric applications . Key structural features include:
-
Aromatic systems: The 3,4-dimethylphenyl and 5-methylthiophene groups contribute to π-π stacking and hydrophobic interactions .
-
Hydroxyl group: Enhances hydrogen-bonding potential, influencing solubility and reactivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.34 g/mol |
| Density | 1.063 g/cm³ (estimated) |
| Boiling Point | 354°C (predicted) |
| Melting Point | Not reported |
| LogP | 3.38 (hydrophobic) |
| Solubility | Low in water; soluble in THF, DCM |
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized via aldehyde reduction or Grignard addition:
Aldehyde Reduction Pathway
-
Starting material: 5-Methylthiophene-2-carbaldehyde and 3,4-dimethylbenzaldehyde.
-
Cross-coupling: Suzuki-Miyaura or Friedel-Crafts alkylation to form the benzhydryl aldehyde intermediate .
-
Reduction: Treatment with or in THF/EtOH at 0–25°C .
-
Purification: Column chromatography (hexane/EtOAc) yields the product in 45–75% efficiency .
Grignard Addition
-
Reaction of 5-methylthiophen-2-ylmagnesium bromide with 3,4-dimethylbenzaldehyde, followed by acidic workup .
Structural and Spectroscopic Analysis
Crystallographic Insights
While no direct crystal data exists for this compound, analogous structures (e.g., Fe(II) coordination complexes) reveal:
-
Planar ligand geometry: The thiophene and phenyl rings adopt near-coplanar arrangements, favoring π-conjugation .
-
Hydrogen-bonding networks: Intermolecular O–H···N/S interactions stabilize supramolecular assemblies .
Table 2: Key Spectral Data
| Technique | Characteristics |
|---|---|
| δ 7.2–6.8 (aromatic H), δ 5.1 (OH), δ 2.4 (CH) | |
| δ 140–110 (aromatic C), δ 68.5 (CHOH) | |
| IR | 3350 cm (O–H), 1600 cm (C=C) |
Applications in Research
Asymmetric Organocatalysis
The compound serves as a precursor for chiral ligands in enantioselective cycloadditions :
-
Example: Catalyzing [4+2] cycloadditions of pyrrole-2-methides to form dihydropyrrolizines with >95% enantiomeric excess .
Coordination Chemistry
-
Fe(II) complexes: Acts as a tridentate ligand in spin-crossover materials, with Fe–N bond lengths of ~1.95 Å indicating low-spin states .
-
Supramolecular assembly: Weak C–H···π interactions generate 2D layers with potential in molecular sensing .
Biological Activity
-
Antimicrobial potential: Structural analogs exhibit activity against Staphylococcus aureus (MIC 8 µg/mL).
-
Agrochemical intermediates: Used in synthesizing triazole-based pesticides with 80% efficacy against Aphis gossypii .
| Parameter | Recommendation |
|---|---|
| Engineering controls | Fume hoods, local exhaust |
| PPE | Nitrile gloves, lab coat, goggles |
| First aid | Flush eyes/skin with water |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume